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Compound of Interest

Compound Name: 2-(3-Methylphenoxy)ethanol

Cat. No.: B076546 Get Quote

An In-Depth Technical Guide to 2-(3-Methylphenoxy)ethanol and its Positional Isomers

Abstract
This technical guide provides a comprehensive overview of 2-(3-methylphenoxy)ethanol
(CAS: 13605-19-1), a key organic intermediate within the aryl glycol ether family. We will delve

into its core structural features, physicochemical properties, and the nuances of its primary

positional isomers. This document is tailored for researchers, scientists, and drug development

professionals, offering field-proven insights into its synthesis via Williamson etherification,

detailed protocols for structural elucidation using modern spectroscopic techniques, and a

discussion of its applications and safety considerations. The guide emphasizes the causal

relationships behind experimental choices, ensuring a blend of theoretical knowledge and

practical applicability.

Introduction to Aryl Glycol Ethers
Aryl glycol ethers represent a significant class of organic compounds characterized by an

aromatic ring and an ether-linked glycol moiety. Their amphiphilic nature, combining a

hydrophobic aromatic nucleus with a hydrophilic alcohol function, makes them versatile

solvents, coupling agents, and, critically, valuable building blocks in organic synthesis. 2-(3-
Methylphenoxy)ethanol, also known as ethylene glycol mono-m-tolyl ether, is a prominent

member of this class, utilized primarily as an intermediate in the manufacturing of

pharmaceuticals and agrochemicals.[1] Understanding its chemical behavior, synthesis, and

isomeric forms is fundamental for its effective application in research and development.
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2-(3-Methylphenoxy)ethanol: Core Compound
Profile
Structural Formula and Nomenclature
2-(3-Methylphenoxy)ethanol possesses a molecular formula of C₉H₁₂O₂ and a molecular

weight of 152.19 g/mol .[2][3][4] Its structure consists of a meta-cresol (3-methylphenol) core

linked via an ether bond to an ethanol group. The International Union of Pure and Applied

Chemistry (IUPAC) name for this compound is 2-(3-methylphenoxy)ethan-1-ol.[3][4]

Below is a diagram illustrating the core structure and its positional isomers.

2-(3-Methylphenoxy)ethanol (meta)

phenoxy)ethanol (ortho) 2-(4-Methylphenoxy)et

Click to download full resolution via product page

Caption: Structural formulas of the three positional isomers of 2-(methylphenoxy)ethanol.

Physicochemical Properties
2-(3-Methylphenoxy)ethanol is typically a clear, colorless to pale yellow liquid at room

temperature.[1][4] Its properties are summarized in the table below. The ether linkage and

terminal hydroxyl group allow for hydrogen bonding, yet the aromatic ring imparts significant

nonpolar character, resulting in limited water solubility.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b076546?utm_src=pdf-body
https://www.benchchem.com/product/b076546?utm_src=pdf-body
https://www.guidechem.com/dictionary/en/13605-19-1.html
https://cdxapps.epa.gov/oms-substance-registry-services/substance-details/189282
https://assets.thermofisher.cn/chem-specs-pdf/retrievePdf?rootSku=L04984&sku=L04984.09&erp_type=CN_E1_LCD&countryCode=cn
https://cdxapps.epa.gov/oms-substance-registry-services/substance-details/189282
https://assets.thermofisher.cn/chem-specs-pdf/retrievePdf?rootSku=L04984&sku=L04984.09&erp_type=CN_E1_LCD&countryCode=cn
https://www.benchchem.com/product/b076546?utm_src=pdf-body-img
https://www.benchchem.com/product/b076546?utm_src=pdf-body
https://cymitquimica.com/cas/13605-19-1/
https://assets.thermofisher.cn/chem-specs-pdf/retrievePdf?rootSku=L04984&sku=L04984.09&erp_type=CN_E1_LCD&countryCode=cn
https://cymitquimica.com/cas/13605-19-1/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

CAS Number 13605-19-1 [2][3][4]

Molecular Formula C₉H₁₂O₂ [2][3][4]

Molecular Weight 152.19 g/mol [2][3][4]

Appearance Colorless to pale yellow liquid [1][4]

Boiling Point 104-105 °C @ 3 mmHg [2][5]

Density ~1.07 g/cm³ [2][5][6]

Refractive Index 1.5300-1.5340 @ 20 °C [2][4][6]

SMILES CC1=CC=CC(OCCO)=C1 [4][7]

InChIKey
FDBXUXVQIOQYIX-

UHFFFAOYSA-N
[1][4]

Structural Isomerism in 2-(Methylphenoxy)ethanols
The primary source of isomerism for 2-(methylphenoxy)ethanol arises from the position of the

methyl group on the benzene ring relative to the oxyethanol substituent. This positional

isomerism gives rise to three distinct compounds: ortho (1,2-substitution), meta (1,3-

substitution), and para (1,4-substitution).

Profile of Isomers
2-(2-Methylphenoxy)ethanol (ortho-isomer): The proximity of the methyl group to the ether

linkage can induce steric hindrance, potentially influencing reaction kinetics and

conformational preferences compared to the other isomers.

2-(4-Methylphenoxy)ethanol (para-isomer): This isomer exhibits the highest degree of

symmetry. Its properties, such as melting and boiling points, can differ significantly due to

more efficient crystal packing in the solid state.[8]

Comparative Properties of Positional Isomers
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While data for the ortho isomer is less commonly reported, a comparison with the well-

characterized para isomer highlights the impact of substituent placement.

Property
2-(3-
Methylphenoxy)ethanol
(meta)

2-(4-
Methylphenoxy)ethanol
(para)

Physical State Liquid Solid

Melting Point N/A (Liquid at RT) 39.43 °C (predicted)

Boiling Point 104-105 °C @ 3 mmHg
261.19 °C @ 760 mmHg

(predicted)

log Kow 1.37 1.65

Data for the para-isomer sourced from Vulcanchem.[8]

The difference in physical state and boiling point underscores how subtle changes in molecular

structure can have significant macroscopic consequences. The higher boiling point of the para

isomer is consistent with its greater symmetry, which can lead to stronger intermolecular forces

in the condensed phase.

Synthesis and Purification
Mechanistic Overview: The Williamson Ether Synthesis
The most direct and reliable method for preparing 2-(3-methylphenoxy)ethanol is the

Williamson ether synthesis. This Sₙ2 reaction involves two key steps:

Deprotonation: A strong base (e.g., sodium hydride, sodium hydroxide) is used to

deprotonate the phenolic hydroxyl group of m-cresol, forming the more nucleophilic sodium

m-cresolate.

Nucleophilic Attack: The resulting phenoxide anion attacks a suitable electrophile, typically

ethylene oxide or a 2-haloethanol (e.g., 2-chloroethanol). The use of ethylene oxide is often

preferred industrially as it is highly reactive and the only byproduct is the regenerated base

catalyst.
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Causality: The phenoxide is a superior nucleophile compared to the neutral phenol because of

its negative charge. The reaction is typically conducted in a polar aprotic solvent (e.g., DMF,

THF) which solvates the cation but not the nucleophile, thereby maximizing its reactivity.

Reactants:
- m-Cresol

- Sodium Hydroxide
- 2-Chloroethanol

Step 1: Deprotonation
(Formation of Sodium m-cresolate)

Add base to
m-cresol Step 2: Sₙ2 Attack

(Ether Formation)

Add
2-chloroethanol,

apply heat Step 3: Aqueous Workup
(Neutralization & Extraction)

Cool reaction,
add water & acid Step 4: Purification

(Vacuum Distillation)

Separate organic layer,
dry, and concentrate Final Product:

2-(3-Methylphenoxy)ethanol
Collect pure fraction

Click to download full resolution via product page

Caption: Workflow for the Williamson ether synthesis of 2-(3-methylphenoxy)ethanol.

Detailed Experimental Protocol
This protocol is a representative procedure and must be adapted and performed with

appropriate safety measures in a controlled laboratory setting.

Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, reflux

condenser, and a nitrogen inlet. An inert atmosphere is crucial to prevent the oxidation of the

sensitive phenoxide intermediate.

Reagent Charging: Charge the flask with m-cresol (1.0 eq.) and a suitable solvent like

anhydrous N,N-Dimethylformamide (DMF).

Deprotonation: While stirring under nitrogen, add sodium hydride (NaH, 60% dispersion in

mineral oil, 1.1 eq.) portion-wise at 0 °C. The evolution of hydrogen gas will be observed.

Allow the mixture to stir at room temperature for 1 hour after the addition is complete to

ensure full formation of the sodium m-cresolate.

Etherification: Add 2-chloroethanol (1.2 eq.) dropwise to the flask. After the addition, heat the

reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by Thin-Layer

Chromatography (TLC) or Gas Chromatography (GC).

Workup: Cool the mixture to room temperature and cautiously quench with water to destroy

any unreacted NaH. Acidify the solution to pH ~7 with dilute HCl. Transfer the mixture to a
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separatory funnel and extract with ethyl acetate (3x volumes).

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate, and filter. Concentrate the solvent using a rotary evaporator. The resulting crude oil is

then purified by vacuum distillation (e.g., at ~104 °C / 3 mmHg[2]) to yield the pure product.

Trustworthiness: This protocol is self-validating. The progress can be monitored

chromatographically, and the final product's identity and purity must be confirmed by

spectroscopic analysis (see Section 5) and GC, ensuring the procedure's success.

Structural Elucidation and Analytical Techniques
Confirming the identity and purity of synthesized 2-(3-methylphenoxy)ethanol is paramount. A

combination of spectroscopic and chromatographic methods provides a complete analytical

profile.

Expected Spectroscopic Data
The following table summarizes the key signals expected from NMR and IR spectroscopy,

which are used to confirm the structural integrity of the molecule.
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Technique Expected Signals and Interpretation

¹H NMR

~7.1-7.2 ppm (t): Aromatic proton para to both

substituents.~6.7-6.8 ppm (m): Three aromatic

protons.~4.1 ppm (t): Methylene protons

adjacent to the ether oxygen (-O-CH₂-).~3.9

ppm (t): Methylene protons adjacent to the

hydroxyl group (-CH₂-OH).~2.3 ppm (s): Methyl

group protons (-CH₃).Variable (br s): Hydroxyl

proton (-OH).

¹³C NMR

~158 ppm: Aromatic carbon attached to the

ether oxygen.~139 ppm: Aromatic carbon

attached to the methyl group.~110-130 ppm:

Four other aromatic carbons.~70 ppm:

Methylene carbon adjacent to the ether oxygen

(-O-CH₂-).~61 ppm: Methylene carbon adjacent

to the hydroxyl group (-CH₂-OH).~21 ppm:

Methyl carbon (-CH₃).

FT-IR

3600-3200 cm⁻¹ (broad): O-H stretch from the

alcohol.3100-3000 cm⁻¹: Aromatic C-H

stretch.3000-2850 cm⁻¹: Aliphatic C-H

stretch.~1600, ~1490 cm⁻¹: Aromatic C=C

stretches.~1250 cm⁻¹: Aryl-alkyl ether C-O

stretch.~1050 cm⁻¹: Primary alcohol C-O

stretch.

Chromatographic and Mass Spectrometric Analysis
Gas Chromatography (GC): GC is the ideal method for assessing the purity of the final

product. A high-purity sample should exhibit a single major peak. The retention time can also

be compared against a known standard.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a

molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would include the loss of

the CH₂OH group and cleavage of the ether bond, providing further structural confirmation.
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Applications and Safety Considerations
Role in Chemical Synthesis
The primary value of 2-(3-methylphenoxy)ethanol lies in its utility as a versatile intermediate.

[1] The terminal hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid (3-

methylphenoxyacetic acid), or converted to other functional groups (e.g., halides, amines) to

serve as a synthon for more complex molecules in the pharmaceutical and agrochemical

industries.

Safety, Handling, and Storage
As with many organic solvents and reagents, 2-(3-methylphenoxy)ethanol requires careful

handling.

Hazards: It can cause skin and serious eye irritation.[1][9] Inhalation of vapors should be

avoided.

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.[10][11]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not allow the product to enter drains.[10][11]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

Conclusion
2-(3-Methylphenoxy)ethanol is a structurally important aryl glycol ether with well-defined

properties and synthetic pathways. Its utility as a chemical intermediate is predicated on a

thorough understanding of its structure, its relationship to its positional isomers, and the

analytical methods required to verify its purity. The Williamson ether synthesis provides a

robust and scalable method for its production. By adhering to established protocols and

rigorous safety standards, researchers and developers can effectively leverage this compound

in the creation of novel and valuable chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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